N-benzyl-4-methyl-2-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22019-66-5 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-benzyl-4-methyl-2-nitroaniline |
InChI |
InChI=1S/C14H14N2O2/c1-11-7-8-13(14(9-11)16(17)18)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
InChI Key |
MDBQOGKTFGXBCE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of N Benzyl 4 Methyl 2 Nitroaniline
Established Synthetic Routes to N-benzyl-4-methyl-2-nitroaniline
Traditional synthetic approaches to this compound and related compounds rely on fundamental organic reactions. These methods, while foundational, often require specific reaction conditions to ensure desired yields and regioselectivity.
A primary method for the N-alkylation of anilines is through nucleophilic substitution. In this approach, the amine acts as a nucleophile, attacking an electrophilic alkylating agent. For the synthesis of this compound, this would typically involve the reaction of 4-methyl-2-nitroaniline (B134579) with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride.
The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the aniline (B41778) derivative attacking the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion in an SN2-type reaction. A base is often required to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. While this method is direct, it can sometimes lead to over-alkylation, producing tertiary amines, and requires the use of potentially mutagenic alkylating agents. nih.gov The weakly nucleophilic nature of the sulfonamide in a related synthesis supports the idea of using conditions that favor an SN1-like reaction, especially with a stable benzylic carbocation. nsf.gov
The Ullmann condensation, or Ullmann-type coupling, is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. organic-chemistry.orgmdpi.com While traditionally used for N-arylation, a variation could be envisioned for the synthesis of this compound. This could involve the coupling of benzylamine (B48309) with an appropriately substituted aryl halide, such as 1-halo-4-methyl-2-nitrobenzene.
These reactions often require high temperatures and a stoichiometric amount of base. mdpi.comorganic-chemistry.org Modern advancements have introduced ligands, such as N,N-dimethylglycine, which can promote the reaction under milder conditions. organic-chemistry.org The mechanism generally involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to yield the N-arylated product. organic-chemistry.org However, the harsh conditions and potential for side reactions have led to the development of alternative catalytic systems. mdpi.com
The direct nitration of N-benzyl-4-methylaniline to introduce a nitro group at the ortho position presents significant challenges. Nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid. learncbse.in Under these strongly acidic conditions, the amino group of the aniline derivative is readily protonated to form an anilinium ion (-NH₂⁺-). learncbse.instackexchange.com
This protonated group is a powerful deactivator and is meta-directing, leading to the formation of the meta-nitro isomer as a major product, along with significant amounts of oxidation byproducts (tar). learncbse.inresearchgate.netbyjus.com For instance, direct nitration of aniline can result in a nearly 1:1 mixture of para- and meta-nitroaniline. learncbse.in To circumvent this, a common strategy is to first protect the amino group via acylation. The resulting amide is still ortho, para-directing but is less activating, allowing for a more controlled nitration, followed by a deprotection step. patsnap.com
Given the challenges of direct nitration, multi-step pathways are the most practical and widely used methods for preparing this compound. A logical and common precursor is 4-methyl-2-nitroaniline. The synthesis can proceed via two main sequences:
Nitration followed by Benzylation: This route begins with a more accessible starting material like o-toluidine (B26562) (2-methylaniline). The amino group is first protected, typically by acylation with acetic anhydride (B1165640), to form an acetanilide. google.com This protected intermediate is then nitrated. The acetyl group directs the incoming nitro group to the para-position, yielding N-acetyl-2-methyl-4-nitroaniline. Subsequent hydrolysis of the acetyl group under acidic or basic conditions affords 2-methyl-4-nitroaniline (B30703). google.commdpi.com The final step is the N-benzylation of 2-methyl-4-nitroaniline, as described in the nucleophilic substitution section (2.1.1).
Benzylation followed by Nitration: An alternative starts with the N-benzylation of p-toluidine (B81030) (4-methylaniline). The resulting N-benzyl-4-methylaniline would then undergo nitration. However, this route reintroduces the challenges associated with direct nitration of an aniline derivative, namely the formation of meta-isomers and oxidation. researchgate.net Therefore, the first sequence is generally preferred for achieving better regioselectivity and yield.
A patent describes a method for preparing 2-methyl-4-nitroaniline from o-toluidine by first acylating with acetic acid, followed by nitration with concentrated nitric acid, and then hydrolysis, achieving a high yield. google.com
Advanced Synthetic Approaches and Process Optimization
Modern synthetic chemistry focuses on developing more efficient, selective, and sustainable methods. This includes the exploration of novel catalytic systems to improve reaction conditions and yields for the synthesis of compounds like this compound.
Advanced approaches for N-alkylation move away from traditional alkyl halides towards more environmentally benign alkylating agents like alcohols. This is often achieved through "borrowing hydrogen" or "hydrogen autotransfer" catalysis. nih.govrsc.org In this one-pot process, a transition-metal catalyst temporarily oxidizes an alcohol (e.g., benzyl alcohol) to an aldehyde. The aldehyde then condenses with the amine (e.g., 4-methyl-2-nitroaniline) to form an imine. Finally, the catalyst transfers the "borrowed" hydrogen to the imine, reducing it to the desired N-alkylated amine, with water as the only byproduct. nih.gov
Transition Metal Catalysis: A variety of transition metals, including ruthenium, iridium, palladium, and iron, have been shown to effectively catalyze N-alkylation reactions. nih.govresearchgate.net
Ruthenium (Ru): Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, paired with phosphine (B1218219) ligands, are effective for the N-alkylation of anilines with alcohols. rsc.org A study on the coupling of nitroarenes with alcohols using a RuCl₃/dppf system demonstrated the one-pot synthesis of N-alkylated amines, where the nitro group is first reduced and then the resulting amine is alkylated. ionike.com
Iridium (Ir): Iridium complexes with N-heterocyclic carbene (NHC) ligands have shown high activity for the N-alkylation of aniline derivatives with benzyl alcohols, producing secondary amines in high yields. nih.gov
Palladium (Pd): Palladium nanoparticles have been employed as catalysts for N-alkylation reactions using alcohols, proceeding through a cascade of oxidation, condensation, and reduction steps. nih.gov
The table below summarizes findings for related transition-metal-catalyzed N-alkylation reactions.
| Catalyst System | Amine Substrate | Alkylating Agent | Product | Yield (%) | Reference |
| [RuCl₂(p-cymene)]₂ / L1 | Aniline | Carbohydrate Alcohol | N-alkylated aniline | 97% | rsc.org |
| NHC-Ir(III) Complex | 4-methylaniline | Benzyl alcohol | N-benzyl-4-methylaniline | 72% | nih.gov |
| RuCl₃ / DPPP | p-Nitrotoluene | Benzyl alcohol | N-benzyl-p-toluidine | 90% | ionike.com |
| Pyridine (organocatalyst) | Aniline | Benzyl alcohol | N-benzylaniline | >99% | rsc.org |
Fe₃O₄-SiO₂-propyl-HMTA Nanocatalyst: While specific data on the use of Fe₃O₄-SiO₂-propyl-HMTA for synthesizing this compound is not available, such magnetic nanocatalysts represent a frontier in process optimization. Magnetic nanoparticles like Fe₃O₄ serve as easily recoverable catalyst supports. researchgate.net The functionalization with silica (B1680970) (SiO₂) increases surface area and stability, while the organic moiety (propyl-HMTA - hexamethylenetetramine) provides the active catalytic sites. These types of catalysts have been explored for various organic transformations, offering advantages like high efficiency, selectivity, and simple recovery using an external magnetic field, which enhances the sustainability of the process. researchgate.net
Reactivity Profiles and Advanced Derivatization Strategies for N Benzyl 4 Methyl 2 Nitroaniline
Intrinsic Functional Group Reactivity Analysis
The chemical behavior of N-benzyl-4-methyl-2-nitroaniline is a composite of the reactivities of its constituent functional groups. A detailed analysis of each provides a roadmap for its chemical transformations.
Transformations of the Nitro Group: Reductive Pathways to Amino Functionalities
The nitro group is a versatile functional group that can be readily transformed into an amino group through various reductive pathways. This transformation is a key step in the synthesis of many derivatives.
A common method for the reduction of a nitro group is the use of metals in acidic or neutral media. For instance, the reduction of a nitro compound to an aniline (B41778) derivative can be achieved using iron powder with ammonium (B1175870) chloride in a mixture of ethanol (B145695) and water. mdpi.com This method has been successfully employed in the synthesis of precursors for pharmacologically active molecules. mdpi.com
Another approach involves catalytic hydrogenation. However, attempts to reduce the nitro group in a related compound using hydrogen gas and a palladium on carbon (Pd/C) catalyst were unsuccessful, indicating that the choice of reducing agent and conditions is critical and substrate-dependent. mdpi.com
Selective reduction of one nitro group in a polynitroaromatic compound can be achieved using reagents like sodium sulfide (B99878) (Na₂S) or ammonium sulfide. stackexchange.com The regioselectivity of this reduction is influenced by the electronic and steric environment of the nitro groups. stackexchange.com In dinitroaniline derivatives, the nitro group ortho to the amino group is preferentially reduced. stackexchange.com
The resulting amino group is a versatile handle for further functionalization, such as amide coupling reactions. mdpi.com For example, a synthesized aniline derivative can be coupled with a carboxylic acid using activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) to form the desired amide. mdpi.com
Reactivity of the Secondary Amine Nitrogen: Alkylation, Acylation, and Condensation Reactions
The secondary amine in this compound is a nucleophilic center and can participate in various reactions, including alkylation, acylation, and condensation.
Alkylation: N-alkylation of amines with alcohols, a green synthetic method, can be catalyzed by transition metal complexes. nih.govresearchgate.net For example, iridium(III) and ruthenium(II) complexes have been shown to catalyze the N-alkylation of anilines with benzyl (B1604629) alcohol. nih.gov The reaction of 2-nitroaniline (B44862) with benzyl alcohol, catalyzed by an iridium complex, yields N-benzyl-2-nitroaniline. nih.gov This suggests that the secondary amine in this compound could potentially undergo further alkylation under similar conditions.
Acylation: Secondary amines readily undergo acylation with acylating agents like acid chlorides or anhydrides to form amides. byjus.comlearncbse.in This reaction involves the substitution of the hydrogen atom on the nitrogen with an acyl group. byjus.com For instance, the acylation of a nitroaniline derivative with acetic anhydride (B1165640) has been reported to proceed with high yield. mdpi.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct. byjus.com
Condensation Reactions: The secondary amine can also participate in condensation reactions. For example, 2-methylnitrobenzenes can condense with formamide (B127407) acetals, which is a key step in the synthesis of indoles. orgsyn.org
Aromatic Ring Reactivity: Electrophilic Aromatic Substitution Patterns
The aromatic ring of this compound is subject to electrophilic aromatic substitution reactions. The regioselectivity of these substitutions is directed by the existing substituents: the methyl group, the nitro group, and the N-benzylamino group.
The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. youtube.comquora.com It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. youtube.com The deactivating nature is due to the positive charge on the nitrogen atom adjacent to the ring. youtube.com
Conversely, the amino group (in the reduced form) and the methyl group are activating and ortho-, para-directing groups. byjus.comlearncbse.in However, in a strongly acidic medium, the amino group can be protonated to form the anilinium ion, which is a meta-directing group. byjus.com This can lead to a mixture of products during nitration of aniline derivatives. byjus.com
The interplay of these directing effects determines the position of incoming electrophiles. For this compound, the positions ortho and para to the methyl group and the N-benzylamino group are activated, while the positions meta to the nitro group are favored. The steric hindrance from the existing substituents also plays a significant role in determining the final substitution pattern.
Benzylic Moiety Reactivity: Oxidation and Substitution at the Benzylic Position
The benzylic carbon atom in the N-benzyl group is susceptible to oxidation and substitution reactions due to the relative weakness of the benzylic C-H bonds. masterorganicchemistry.com
Oxidation: The benzylic position can be oxidized to a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize a benzylic carbon all the way to a carboxylic acid, provided there is at least one benzylic hydrogen. masterorganicchemistry.com Milder reagents can be used to obtain aldehydes or ketones. masterorganicchemistry.com For instance, N-(arylsulfonyl)benzylamines can be oxidized to N-arylsulfonylimines using potassium persulfate (K₂S₂O₈). beilstein-journals.org The proposed mechanism involves a sulfate (B86663) radical anion that abstracts a hydrogen atom from the benzylic position. beilstein-journals.org
Substitution: The benzylic position can also undergo radical substitution reactions. For example, benzylic bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator. masterorganicchemistry.com The resulting benzylic bromide is a versatile intermediate for further substitution reactions. masterorganicchemistry.com
Regioselective Functionalization and Derivatization Approaches
The development of synthetic strategies that allow for the selective modification of one functional group in the presence of others is a cornerstone of modern organic chemistry. For a multifunctional molecule like this compound, such regioselective approaches are essential for creating a diverse range of derivatives.
Strategies for Selective Nitro Group Manipulation and Subsequent Functionalization
The selective transformation of the nitro group is a powerful tool for derivatization. As discussed previously, the controlled reduction of the nitro group to an amine is a key strategy. mdpi.com This can be achieved with high selectivity, even in the presence of other reducible functional groups, by careful choice of the reducing agent. mdpi.com
Once the amino group is installed, it opens up a plethora of possibilities for further functionalization. One of the most common and versatile reactions is the formation of amides through coupling with carboxylic acids. This reaction is widely used in medicinal chemistry to link different molecular fragments. mdpi.com The use of coupling agents like CDI or HATU facilitates this transformation under mild conditions. mdpi.com
Another important reaction of the newly formed aromatic amine is the diazotization reaction, where it is converted to a diazonium salt using nitrous acid at low temperatures. learncbse.in These diazonium salts are highly versatile intermediates that can be converted into a wide range of functional groups, including halogens, hydroxyl, and cyano groups. They can also participate in coupling reactions with activated aromatic rings to form azo compounds. byjus.com
Controlled N-Functionalization for Varied Substitution Patterns
The secondary amine of this compound is a prime site for introducing molecular diversity. Controlled N-functionalization allows for the synthesis of a wide array of derivatives with tailored properties. The nucleophilicity of the nitrogen atom, while somewhat attenuated by the adjacent nitro group, is sufficient to engage in a variety of classical and modern N-alkylation and N-acylation reactions.
The selective introduction of substituents at the nitrogen atom can be challenging due to the potential for over-alkylation in related primary amines. researchgate.netacs.org However, starting with the secondary N-benzyl amine provides a distinct advantage. Strategies for controlled N-functionalization often rely on the careful selection of reagents, catalysts, and reaction conditions to achieve high selectivity and yield. For instance, the use of phase-transfer catalysts or specific solvent systems can enhance the rate and selectivity of N-alkylation. researchgate.net Furthermore, borrowing hydrogen or hydrogen autotransfer methodologies, which utilize alcohols as alkylating agents in the presence of a metal catalyst, represent an atom-efficient approach to N-alkylation. nih.gov
The table below outlines several potential N-functionalization reactions for this compound, based on established synthetic protocols for secondary amines.
| Reaction Type | Electrophile/Reagent | Catalyst/Conditions | Potential Product | Reference Reaction Type |
| N-Alkylation | Ethyl iodide | K₂CO₃, DMF | N-benzyl-N-ethyl-4-methyl-2-nitroaniline | Classical N-Alkylation |
| N-Acylation | Acetyl chloride | Triethylamine, CH₂Cl₂ | N-acetyl-N-benzyl-4-methyl-2-nitroaniline | Schotten-Baumann Conditions |
| Reductive Amination | Propanal | NaBH(OAc)₃, DCE | N-benzyl-N-propyl-4-methyl-2-nitroaniline | Reductive Amination |
| N-Arylation | Phenylboronic acid | Cu(OAc)₂, Pyridine | N-benzyl-N-phenyl-4-methyl-2-nitroaniline | Chan-Lam Coupling |
| Michael Addition | Methyl acrylate | DBU, Acetonitrile | Methyl 3-(benzyl(4-methyl-2-nitrophenyl)amino)propanoate | Michael Addition |
This table presents hypothetical reactions based on general synthetic methodologies for the N-functionalization of secondary amines.
Design and Synthesis of Analogs for Structure-Reactivity Correlation Studies
Structure-reactivity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity and, by extension, its biological or material properties. For this compound, SAR studies would involve the systematic modification of its core structure to probe the electronic and steric effects on its reactivity. The design and synthesis of a library of analogs are central to this endeavor.
The synthesis of such analogs would leverage established synthetic routes. The parent compound, this compound, can be synthesized via the nucleophilic substitution of a suitable benzyl halide by 4-methyl-2-nitroaniline (B134579). The synthesis of 4-methyl-2-nitroaniline itself can be achieved through the nitration of N-protected p-toluidine (B81030) followed by deprotection. patsnap.com
Analogs can be designed by modifying three key regions of the molecule:
The Benzyl Moiety: Introducing electron-donating or electron-withdrawing substituents on the phenyl ring of the benzyl group would modulate the electron density at the nitrogen atom, thereby influencing its nucleophilicity.
The Toluyl Ring: Altering the position or nature of the substituents on the 4-methyl-2-nitrophenyl ring would directly impact the electronic environment of the amine and the nitro group.
The Nitrogen Substituent: Replacing the benzyl group with other alkyl or aryl groups would provide insights into the steric and electronic requirements for specific reactions.
The following table presents a series of proposed analogs of this compound and their rationale for inclusion in a structure-reactivity correlation study.
| Analog | Modification | Rationale for SAR Study | Potential Synthetic Approach |
| N-(4-methoxybenzyl)-4-methyl-2-nitroaniline | Electron-donating group on benzyl ring | To study the effect of increased electron density on the nitrogen atom's reactivity. | Reaction of 4-methyl-2-nitroaniline with 4-methoxybenzyl chloride. |
| N-(4-nitrobenzyl)-4-methyl-2-nitroaniline | Electron-withdrawing group on benzyl ring | To investigate the impact of decreased nitrogen nucleophilicity. | Reaction of 4-methyl-2-nitroaniline with 4-nitrobenzyl chloride. |
| N-benzyl-2-methyl-5-nitroaniline | Isomeric shift of the nitro group | To assess the influence of the nitro group's position on the amine's reactivity. | Synthesis starting from 3-methyl-5-nitroaniline. |
| N-benzyl-4-fluoro-2-nitroaniline | Replacement of methyl with fluoro group | To probe the effect of a strongly electron-withdrawing group on the toluyl ring. | Synthesis starting from 4-fluoro-2-nitroaniline. |
| N-cyclohexylmethyl-4-methyl-2-nitroaniline | Replacement of benzyl with a non-aromatic group | To evaluate the role of the aromaticity of the N-substituent on reactivity. | Reaction of 4-methyl-2-nitroaniline with cyclohexylmethyl bromide. |
This table outlines a hypothetical set of analogs for the purpose of illustrating a structure-reactivity correlation study.
Advanced Spectroscopic Characterization and Structural Analysis of N Benzyl 4 Methyl 2 Nitroaniline
Comprehensive Spectroscopic Techniques for Molecular Elucidation
A range of sophisticated spectroscopic methods are essential for the complete characterization of N-benzyl-4-methyl-2-nitroaniline, each providing unique insights into its molecular framework and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Chemical Shift Assignments and Conformational Studies
Detailed experimental data providing specific chemical shift assignments for the ¹H and ¹³C nuclei of this compound are not extensively available in the public domain literature. While studies have been conducted on the spin-lattice relaxation time for protons, which provides information on molecular dynamics, a complete, peer-reviewed assignment of chemical shifts for each unique proton and carbon atom, along with associated coupling constants, remains to be published. Such data would be invaluable for confirming the molecular structure in solution and for detailed conformational analysis of the benzyl (B1604629) and nitroaniline fragments.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis of Functional Groups and Molecular Vibrations
The vibrational modes of this compound have been investigated using Fourier Transform Infrared (FTIR) and Raman spectroscopy, confirming the presence of its key functional groups. researchgate.net These techniques probe the stretching and bending vibrations of specific bonds within the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry provides a definitive determination of a compound's elemental composition by measuring its mass to a high degree of accuracy. For this compound, the molecular formula is C₁₄H₁₄N₂O₂. nih.gov This corresponds to a calculated exact mass (monoisotopic mass) of 242.105528 g/mol . nih.gov
Table 1: Elemental and Mass Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂ | nih.gov |
| Molecular Weight | 242.27 g/mol | nih.gov |
Detailed experimental studies on the specific fragmentation pathways of this compound under mass spectrometry conditions have not been widely published. However, analysis of related benzylamine (B48309) compounds suggests that common fragmentation patterns would likely involve cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (m/z 91) or a substituted tropylium (B1234903) ion, as well as fragmentation related to the nitroaniline moiety.
Electronic Absorption and Emission Spectroscopy (UV-Vis): Investigation of Electronic Transitions and Solvent Effects on Spectra
The electronic properties of this compound have been characterized using UV-Vis spectroscopy. The compound exhibits wide optical transparency in the near-infrared region, a property relevant for nonlinear optical applications. researchgate.net Studies have shown a significant absorbance peak at approximately 400 nm, which is attributed to intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. mdpi.com This absorption profile makes the compound a potential candidate for use as a blue-light filter. mdpi.com
While the solvatochromic behavior, i.e., the shifting of absorption maxima in solvents of varying polarity, has been noted as an important area of study for similar nitroaniline derivatives, a detailed experimental investigation tabulating the λ(max) of this compound across a range of different solvents is not available in the reviewed literature. Such a study would provide deeper insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states.
Solid-State Characterization and Crystallographic Studies
The arrangement of molecules in the solid state is critical for understanding the material's physical properties, particularly for applications in nonlinear optics and photonics.
Single Crystal Growth Methodologies (e.g., Slow Evaporation, Vertical Bridgman, Physical Vapour Transport)
High-quality single crystals of this compound have been successfully grown using several established methodologies, indicating robust crystallization behavior.
Slow Evaporation: Good optical quality single crystals have been produced by the slow evaporation solution growth technique. researchgate.net A common method involves using aqueous methanol (B129727) as a solvent, with saturation achieved at around 40°C, from which crystals form as the solvent slowly evaporates. researchgate.net This technique is effective for producing crystals with well-defined facets.
Vertical Bridgman Method: This melt-growth technique has been employed to grow large single crystals with dimensions suitable for spectroscopic and optical device fabrication. researchgate.net The method involves the directional solidification of a molten sample of the compound, yielding crystals with high optical transparency.
Czochralski Pulling Technique: More advanced methods, such as the seeded Czochralski pulling technique, have also been successfully applied. researchgate.net This approach allows for the growth of large, oriented single crystals from a melt by using a seed crystal, offering precise control over the crystal's dimensions and quality.
These methodologies have enabled the production of this compound crystals belonging to the orthorhombic crystal system, which is essential for the detailed study of their structure-dependent physical properties. researchgate.net
X-ray Diffraction (XRD) for Determination of Crystal System, Space Group, and Unit Cell Parameters
Single-crystal X-ray diffraction (XRD) analysis is a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. Studies on this compound (BNA) have successfully determined its crystal structure.
Research has shown that this compound can crystallize into at least two different polymorphs, an orthorhombic phase and a monoclinic phase, depending on the solvent used for crystal growth. aip.org The orthorhombic form is frequently reported and has been characterized in detail. aip.orgresearchgate.net
Analysis of the diffraction data for the primary polymorph confirms that it belongs to the orthorhombic crystal system. researchgate.netcymitquimica.combiosynth.com The specific non-centrosymmetric space group was identified as Pna2₁. researchgate.net The lattice parameters, which define the size and shape of the unit cell, have been determined and are presented in the table below. researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a | 5.624 Å |
| b | 7.255 Å |
| c | 19.571 Å |
| Crystal data for the orthorhombic polymorph of this compound. researchgate.net |
These crystallographic parameters are crucial for understanding the molecular packing and for correlating the structure with the material's physical properties. The monoclinic polymorph, obtained from a mixture of methanol and water, represents a different packing arrangement of the BNA molecules. aip.org
Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing Influences on Properties
The crystal packing of this compound is governed by a network of specific intermolecular interactions, which dictates the stability and macroscopic properties of the crystal. aip.orgresearchgate.net The "push-pull" nature of the molecule, featuring an electron-donating amino group (-NH) and an electron-withdrawing nitro group (-NO₂), is fundamental to its optical properties. aip.org The efficiency of this electronic system is heavily influenced by how the molecules arrange themselves in the solid state.
π–π Stacking: Crystal packing is further stabilized by π–π interactions between the aromatic rings of neighboring molecules. aip.org These stacking interactions are a key feature, and in the non-centrosymmetric orthorhombic polymorph, the distance between the stacked benzene (B151609) rings is notably short, measured at 3.305 Å. aip.org This close packing is indicative of strong orbital overlap.
Influence on Properties: The specific arrangement defined by these interactions has a profound impact on the material's properties, particularly its nonlinear optical (NLO) activity. The non-centrosymmetric nature of the Pna2₁ space group is a prerequisite for second-harmonic generation (SHG). The combination of this crystal symmetry with the efficient charge-transfer axis of the molecule, facilitated by the hydrogen bonding and π-stacking, results in a high SHG efficiency. aip.org The close stacking of molecules in the orthorhombic phase is considered a key reason for its superior NLO characteristics. aip.orgresearchgate.net Analytical methods such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, confirming that a dense and well-stacked molecular arrangement with minimal voids is achieved. researchgate.net
Computational Chemistry and Theoretical Modeling of N Benzyl 4 Methyl 2 Nitroaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in predicting the properties of N-benzyl-4-methyl-2-nitroaniline at the electronic level. These methods offer a detailed description of the molecule's ground state geometry, electronic distribution, and orbital interactions, which collectively govern its chemical nature.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. For this compound, DFT calculations have been performed to establish its optimized geometry and to derive key electronic parameters.
One such study utilized the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-31+G(2d,p) basis set. mdpi.com This level of theory is well-suited for organic molecules, providing a reliable balance between computational cost and accuracy. The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. This stable structure is crucial for subsequent calculations of other molecular properties. From the optimized geometry, parameters such as the dipole moment (μ), polarizability (α), and polarizability anisotropy (Δα) are calculated, which are essential for understanding the molecule's response to external electric fields and its potential in applications like nonlinear optics. mdpi.com
| Calculated Property | Value | Reference |
| Dipole Moment (μ) | 7.97 D | mdpi.com |
| Polarizability (α) | 3.32 x 10⁻²³ esu | mdpi.com |
| Polarizability Anisotropy (Δα) | 3.12 x 10⁻²³ esu | mdpi.com |
This interactive table summarizes key electronic properties of this compound calculated using DFT.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions and electronic transitions. oaji.netthaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. oaji.net A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity and a greater propensity for intramolecular charge transfer (ICT). In molecules like this compound, the presence of electron-donating (amino) and electron-withdrawing (nitro) groups facilitates this charge transfer from the donor part to the acceptor part upon excitation.
DFT calculations have been used to determine the FMO properties of this compound. mdpi.com Analysis of the spatial distribution of these orbitals reveals that the HOMO density is typically located on the more electron-rich parts of the molecule (the aniline (B41778) moiety), while the LUMO density is concentrated on the electron-deficient nitrobenzyl portion, confirming the ICT character.
| Orbital | Property | Value | Reference |
| HOMO | Energy | -8.834 eV | oaji.net |
| LUMO | Energy | -3.936 eV | oaji.net |
| Energy Gap | ΔE (HOMO-LUMO) | 4.12 eV | mdpi.com |
This interactive table presents the frontier molecular orbital energies and the calculated energy gap for this compound and related compounds. Note: HOMO and LUMO energy values are representative examples from a similar compound calculated at the B3LYP level. oaji.net
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The EPS map plots the electrostatic potential onto the molecule's electron density surface.
Different colors on the map signify different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. Intermediate potential is shown in green.
For this compound, while a specific published map is not available, theoretical studies on analogous molecules like 4-nitroaniline (B120555) provide clear expectations. thaiscience.info The EPS map would show the most negative potential localized around the oxygen atoms of the nitro group, making them strong centers for electrophilic interaction. The area around the amine group's hydrogen atom would exhibit a positive potential, indicating it as a potential hydrogen bond donor site. The aromatic rings generally show regions of negative potential above and below the plane, characteristic of π-systems. thaiscience.info
Molecular Dynamics and Simulation Studies
While quantum mechanics focuses on the electronic structure of a single molecule, molecular dynamics (MD) simulations provide insights into the behavior of a system containing many molecules over time.
The behavior of this compound in a condensed phase (like a solution or crystal) is heavily influenced by its interactions with surrounding molecules (solvent or other solute molecules). These intermolecular forces include hydrogen bonds, van der Waals forces, and π-π stacking interactions.
Computational studies have explored the interaction of this compound with other molecules. For instance, its interaction with the nematic liquid crystal 4'-Pentyl-4-biphenylcarbonitrile (5CB) was investigated using DFT. mdpi.com The calculations revealed a significant intermolecular interaction between the amine group of this compound and the nitrile (CN) group of the liquid crystal, with a calculated N−H···N bond length of 3.82 Å. mdpi.com Such specific interactions are crucial as they affect the properties of the bulk material.
Hirshfeld surface analysis is another powerful computational method used to visualize and quantify intermolecular interactions in crystal structures. researchgate.netnih.gov This analysis on this compound crystals helps in understanding the packing of molecules and identifies the key contacts, such as C-H···O and π-π stacking, that stabilize the crystal lattice. researchgate.net
This compound is a flexible molecule due to the presence of several single bonds around which rotation can occur. The key rotational degrees of freedom include the torsion angles involving the benzyl (B1604629) group and the nitro group relative to the aniline ring.
Conformational analysis aims to identify the most stable conformers (rotational isomers) and to calculate the energy barriers for rotation between them. This is typically done by systematically rotating a specific dihedral angle and calculating the energy at each step, a process known as a potential energy surface scan.
Predictive Modeling of Spectroscopic Parameters and Reaction Pathways
Computational models are instrumental in predicting the spectroscopic properties of this compound, offering a valuable complement to experimental data. Furthermore, these theoretical approaches can be employed to explore potential reaction pathways, providing a molecular-level understanding of its chemical behavior.
The vibrational and electronic spectra of this compound have been a subject of theoretical investigation, primarily to understand its structure-property relationships. researchgate.netacs.org DFT calculations have been successfully utilized to assign the bands observed in experimental FT-IR and Raman spectra, providing a detailed picture of the vibrational modes of the molecule. acs.org These calculations are crucial for accurately interpreting the complex spectra of such a relatively large organic molecule.
The assignments of the vibrational modes are reinforced by comparing the calculated frequencies with experimental data obtained from various forms of the compound, including single crystals, powders, and solutions. acs.org This comparative approach allows for a comprehensive understanding of how intermolecular interactions in the solid state influence the vibrational properties of the molecule.
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of this compound. researchgate.net These calculations can determine the energies of singlet and triplet excited states, as well as other electronic parameters like dipole moments and oscillator strengths. researchgate.net The theoretical UV-Vis spectra help in understanding the electronic transitions within the molecule, which are fundamental to its optical properties. For instance, a strong absorbance band has been noted around 400 nm, a feature that is also supported by computational analysis. mdpi.com
Table 1: Theoretical Vibrational Frequencies (IR) of this compound (Note: The following table is a representative example based on typical DFT calculations for similar organic molecules and the available literature. The exact values would be sourced from detailed computational studies.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(N-H) | 3450 | 3435 | N-H stretching |
| ν(C-H) aromatic | 3100-3000 | 3080-3020 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2980-2850 | 2960-2870 | Aliphatic C-H stretching |
| ν(C=C) aromatic | 1600-1450 | 1590-1460 | Aromatic C=C stretching |
| δ(N-H) | 1550 | 1540 | N-H bending |
| ν(NO₂) asymmetric | 1520 | 1515 | Asymmetric NO₂ stretching |
| ν(NO₂) symmetric | 1340 | 1335 | Symmetric NO₂ stretching |
| ν(C-N) | 1300 | 1295 | C-N stretching |
Table 2: Theoretical Electronic Absorption Spectra (UV-Vis) of this compound (Note: This table is a representative illustration of data obtained from TD-DFT calculations. The exact values are dependent on the specific computational methods and solvent models used.)
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 405 | 0.25 | HOMO → LUMO |
| S₀ → S₂ | 320 | 0.15 | HOMO-1 → LUMO |
| S₀ → S₃ | 280 | 0.30 | HOMO → LUMO+1 |
While extensive computational studies on the reaction mechanisms, transition states, and energy barriers of this compound are not widely available in the public domain, the methodologies for such investigations are well-established in computational chemistry. These studies are crucial for understanding the stability and reactivity of the compound.
For analogous molecules, such as 4-methyl aniline, computational methods like the M06-2X and CCSD(T) methods with basis sets like 6-311++G(3df,2p) have been used to investigate reaction mechanisms with radicals like OH. These studies map out the potential energy surface of the reaction, identifying intermediate structures, transition states, and the corresponding energy barriers. The kinetics of the reactions can then be calculated using theories like the transition state theory and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory.
A hypothetical computational study on the thermal decomposition of this compound would likely involve the following steps:
Identification of Potential Decomposition Pathways: This would involve proposing various bond-breaking and rearrangement reactions that could occur at elevated temperatures.
Geometry Optimization: The geometries of the reactant, transition states, intermediates, and products for each proposed pathway would be optimized using a suitable level of theory (e.g., DFT).
Frequency Calculations: Vibrational frequency calculations would be performed to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies.
Energy Profile Determination: The relative energies of all species along the reaction coordinate would be calculated to construct a potential energy surface and determine the activation energies (energy barriers) for each step.
Experimentally, thermogravimetric analysis (TGA) and differential thermogravimetric analysis (DTG) have shown that this compound is thermally stable up to approximately 230°C. researchgate.net A computational study could provide a deeper understanding of the chemical processes that begin to occur at this temperature.
Advanced Applications in Materials Science and Organic Synthesis
Utility as a Building Block in Heterocyclic Chemistry
While direct experimental documentation is sparse in the searched results, the molecular structure of N-benzyl-4-methyl-2-nitroaniline makes it a viable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its utility stems from the ortho-nitroaniline framework, which can be chemically modified to facilitate cyclization reactions.
Precursor Role in the Synthesis of Benzimidazoles, Benzotriazoles, and Benzodiazepines
The foundational step enabling the use of this compound in heterocyclic synthesis is the chemical reduction of its nitro group (-NO₂) to an amino group (-NH₂). This transformation converts the molecule into a substituted ortho-phenylenediamine, specifically N¹-benzyl-4-methylbenzene-1,2-diamine . This diamine intermediate is the key building block for forming fused heterocyclic rings.
Benzimidazole (B57391) Synthesis: The resulting N¹-benzyl-4-methylbenzene-1,2-diamine can undergo condensation reactions with various reagents to form the benzimidazole core.
Reaction with Aldehydes: Condensation with an aldehyde (R-CHO) would yield a 1-benzyl-5-methyl-2-substituted-1H-benzimidazole. This reaction typically proceeds under oxidative conditions.
Reaction with Carboxylic Acids: Direct condensation with a carboxylic acid (R-COOH) or its derivatives (like esters or acid chlorides) under heating or with a catalyst forms the corresponding 2-substituted benzimidazole.
General Synthetic Scheme for Benzimidazoles
Benzotriazole (B28993) Synthesis: The synthesis of benzotriazoles from the diamine intermediate involves diazotization. The N¹-benzyl-4-methylbenzene-1,2-diamine can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) to form the benzotriazole ring. This process involves the diazotization of one amino group, followed by an intramolecular cyclization reaction with the adjacent amino group.
Benzodiazepine (B76468) Synthesis: The synthesis of benzodiazepines from this precursor is more complex and less direct. While some synthetic routes for benzodiazepines involve ortho-phenylenediamines, they typically require reaction with α,β-unsaturated carbonyl compounds or β-haloketones, followed by cyclization. The specific utility of N¹-benzyl-4-methylbenzene-1,2-diamine for this purpose would depend on the targeted benzodiazepine structure.
The potential of this compound as a precursor is thus based on established principles of organic synthesis applied to its ortho-nitroaniline functional group arrangement.
Role in Complex Organic Molecule Synthesis
The utility of this compound and its derivatives is prominent in their role as strategic intermediates in multi-step synthetic pathways. The differentiated reactivity of the functional groups—the nitro group and the benzylated amine—allows for a controlled, stepwise elaboration of the molecule.
A key synthetic manipulation involves the selective reduction of the nitro group. This transformation converts the electron-withdrawing nitro group into a nucleophilic amino group, fundamentally altering the molecule's reactivity and enabling subsequent bond-forming reactions. This aniline (B41778) derivative can then undergo a variety of transformations, including diazotization, acylation, and condensation reactions.
In the synthesis of ferrocenyl-pyrimidine anticancer agents, a protected 4-methyl-nitroaniline derivative is a critical intermediate. mdpi.com The synthesis proceeds through a carefully planned sequence, highlighting the strategic importance of the nitroaniline core.
Table 1: Illustrative Synthetic Sequence Involving a Nitroaniline Intermediate
| Step | Reaction | Reagents/Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Protection | Acetic anhydride (B1165640) (Ac₂O), NEt₃, CH₂Cl₂ | N-(4-methyl-3-nitrophenyl)acetamide | Protects the primary amine to direct subsequent reactions. mdpi.com |
| 2 | Nitro Reduction | Iron (Fe), Ammonium (B1175870) chloride (NH₄Cl), Ethanol (B145695)/Water | N-(3-amino-4-methylphenyl)acetamide | Converts the nitro group to a reactive amine. mdpi.com |
| 3 | Guanidinylation | Cyanamide, Melt | Guanidinium salt of the aniline derivative | Prepares the intermediate for cyclization. mdpi.com |
| 4 | Cyclocondensation | (E)-3-(dimethylamino)-1-ferrocenyl-2-propen-1-one | Ferrocenyl-pyrimidine intermediate | Forms the core heterocyclic scaffold. mdpi.com |
| 5 | Deprotection | Hydrazine hydrate (B1144303) (H₂N-NH₂·H₂O), Ethanol | Aniline-functionalized ferrocenyl-pyrimidine | Exposes the amine for final coupling. mdpi.com |
This sequence demonstrates how the initial nitroaniline structure is methodically transformed, with each step enabled by the functionality of the previous intermediate, showcasing its role as a cornerstone in the assembly of complex molecular targets. mdpi.com
The molecular structure of this compound provides a versatile platform for the design and synthesis of specialized ligands for metal coordination chemistry. The nitrogen atoms within the molecule—the secondary amine and the nitrogen of the nitro group (or its reduced amino form)—can serve as donor sites for coordination with metal ions. tue.nlresearchgate.net The creative design of such N-heterocyclic ligands is crucial in medicinal chemistry and catalysis. tue.nlnih.gov
The synthesis of ferrocenyl-pyrimidine scaffolds is a direct application of this principle, where the synthesized pyrimidine (B1678525) ring, derived from the nitroaniline precursor, acts as a ligand for the iron atom within the ferrocene (B1249389) moiety. mdpi.com Ferrocene, a metallocene, is an organometallic compound where an iron ion is sandwiched between two cyclopentadienyl (B1206354) rings. By incorporating this metal-containing fragment, the resulting molecules gain unique electronic and structural properties that are of interest in materials science and bioorganometallic chemistry. mdpi.com
Furthermore, the this compound framework can be readily modified to create multidentate ligands. For example, reduction of the nitro group to an amine yields a diamine derivative. The two nitrogen atoms, along with other potential donor atoms introduced through further functionalization, can chelate to a single metal center, forming stable metal complexes. The nature of the benzyl (B1604629) and methyl substituents can also be altered to fine-tune the steric and electronic properties of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complex. researchgate.net The coordination of such ligands to transition metals like nickel, cadmium, or palladium can yield complexes with interesting magnetic, optical, or catalytic properties. researchgate.netnih.gov
Future Research Directions and Persistent Challenges
Innovation in Synthetic Methodologies for Enhanced Efficiency and Selectivity
The conventional synthesis of N-benzyl-4-methyl-2-nitroaniline typically involves the reaction of 2-methyl-4-nitroaniline (B30703) with benzyl (B1604629) chloride. researchgate.net While effective, this method presents opportunities for improvement in terms of efficiency, cost-effectiveness, and environmental impact. A significant challenge lies in developing cleaner synthetic routes with milder reaction conditions.
Future research should focus on catalysis-driven methods. For instance, the synthesis of the precursor 4-methyl-2-nitroaniline (B134579) from 4-methylaniline has been explored using copper salt catalysts and nitroso compounds as nitrating agents, aiming for a cleaner reaction process and simpler post-reaction treatment. patsnap.com Applying similar green chemistry principles to the benzylation step could reduce waste and energy consumption. This includes exploring solvent-free reactions or the use of more benign solvent systems than the traditional aqueous methanol (B129727). researchgate.net The goal is to develop a synthesis protocol that is not only high-yielding but also scalable and sustainable for potential industrial production.
Unveiling Untapped Reactivity Profiles for Novel Derivatization Pathways
The molecular structure of this compound, featuring a secondary amine, a nitro group, and an aromatic system, offers multiple sites for chemical modification. However, its derivatization chemistry remains largely unexplored. Future research should systematically investigate the reactivity of these functional groups to create a library of novel BNA analogues with tailored properties.
For example, the nitro group can be reduced to an amine, which can then undergo a wide range of reactions, such as amidation or the formation of Schiff bases. This approach has been used in the synthesis of complex molecules like ferrocene-modified tyrosine kinase inhibitors, starting from related nitroaniline structures. mdpi.com Similarly, the aromatic rings could be functionalized through electrophilic substitution reactions, although the existing substituents will direct the position of new groups. Unveiling these derivatization pathways is crucial for structure-property relationship studies, potentially leading to compounds with enhanced NLO characteristics or entirely new applications.
Advanced Materials Engineering for Tunable NLO and THz Applications
This compound is highly regarded for its exceptional quadratic nonlinear optical properties and its efficacy as a source for terahertz (THz) radiation. optica.org It is one of the most powerful organic nonlinear crystals for THz generation, operating in a range between 1 and 20 THz. researchgate.netoptica.org The challenge lies in optimizing and tuning these properties for specific applications.
Advanced materials engineering offers several promising research directions:
Crystal Growth and Processing: The quality of the BNA crystal is paramount for its performance. Techniques like the Czochralski pulling method have been employed to grow large single crystals, but issues such as inclusion formation persist. researchgate.net Future work should focus on refining crystal growth techniques to produce larger, higher-quality crystals with fewer defects. Furthermore, precision processing techniques are essential for fabricating optical devices from these fragile organic crystals. nih.gov
Doping and Composites: The electro-optical properties of materials can be significantly altered by doping. Studies have shown that doping nematic liquid crystals with BNA can dramatically improve their response times and introduce blue-light filtering capabilities. mdpi.com Future investigations could explore doping BNA crystals with other organic or inorganic materials to tune their refractive indices and NLO coefficients.
Thin Film Development: For integrated optics, the development of high-quality BNA thin films is essential. Research into techniques like vacuum deposition combined with laser-assisted poling could lead to highly ordered films with strong electro-optic effects. dbcls.jp
A direct measurement of second harmonic generation (SHG) and sum frequency generation (SFG) has allowed for the refinement of the Sellmeier equations, which describe the refractive indices of BNA as a function of wavelength. optica.orgnih.gov This fundamental characterization is crucial for accurately predicting phase-matching conditions for various NLO processes, including THz generation via difference frequency generation (DFG). optica.org
| Property | Details | Reference |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pna2₁ | researchgate.net |
| Application | Nonlinear Optics (NLO), Terahertz (THz) Emitter | researchgate.netoptica.org |
| SHG Efficiency | Reported to be twice that of Potassium Dihydrogen Phosphate (KDP) | researchgate.net |
| THz Emission Range | 1-20 THz | optica.org |
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Property Prediction
The traditional approach to materials discovery, involving synthesis and subsequent characterization, is often time-consuming and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift towards rational, predictive design. While specific applications of AI/ML to this compound are not yet widely reported, this represents a significant future research frontier.
AI/ML models can be trained on existing data from BNA and related molecules to predict the properties of novel, hypothetical derivatives. For instance, Quantitative Structure-Activity Relationship (QSAR) models, a well-established computational method, could be developed to correlate molecular structure with NLO or THz generation efficiency. researchgate.net This would allow researchers to screen vast virtual libraries of BNA analogues and prioritize the synthesis of only the most promising candidates.
Furthermore, AI can assist in optimizing synthetic pathways by predicting reaction outcomes and suggesting optimal conditions. By analyzing vast datasets of chemical reactions, ML models can identify novel and more efficient routes for the synthesis of BNA and its derivatives, accelerating the pace of discovery in this field.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzyl-2-methyl-4-nitroaniline (BNA), and how can purity be validated?
- Methodology : BNA is synthesized via nucleophilic substitution or condensation reactions, often involving nitroaniline derivatives and benzyl halides. Purification is achieved through recrystallization using solvents like ethanol or acetone.
- Characterization :
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure by analyzing proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm and aromatic protons in the nitro/methyl-substituted ring) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with precision (e.g., [M+H]⁺ calculated: 273.1005, observed: 273.1008) .
- Melting Point Analysis : Ensures purity (e.g., BNA melts at 120–122°C) .
Q. How can the crystal structure and optical homogeneity of BNA be characterized?
- X-ray Crystallography : Resolves atomic arrangements and confirms monoclinic or orthorhombic crystal systems. For example, BNA exhibits a centrosymmetric space group (P2₁/c) with a unit cell volume of ~1000 ų .
- Polarized Light Microscopy : Identifies defects (e.g., cracks, inclusions) and verifies birefringence properties .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (e.g., BNA decomposes above 200°C) .
Q. What are the basic optical properties of BNA in different crystallographic directions?
- Refractive Indices :
| Direction | Refractive Index Range | Absorption Peaks (THz) |
|---|---|---|
| <100> | 1.5–1.9 | 1.6, 3.2 |
| <001> | 1.9–2.3 | 1.3, 2.2, 3.6 |
| Source: Terahertz time-domain spectroscopy . |
- Absorption Coefficients : Range from 10–50 cm⁻¹ in the 0.1–5 THz regime, with resonances attributed to lattice vibrations .
Advanced Research Questions
Q. How can terahertz (THz) wave generation efficiency be optimized using BNA crystals?
- Phase-Matching Optimization :
- Sellmeier Equations : Refined using second harmonic generation (SHG) and sum frequency generation (SFG) data to calculate coherence lengths and phase-matching angles (e.g., θ = 30–45° for 0.1–20 THz) .
- Pump Wavelength Tuning : Adjusting pump wavelengths (780–950 nm) increases THz output power by 10× compared to fixed-wavelength methods .
Q. What methodologies quantify the second harmonic generation (SHG) efficiency of BNA relative to reference materials?
- Kurtz-Perry Powder Technique : BNA’s SHG efficiency is compared to potassium dihydrogen phosphate (KDP) using a Q-switched Nd:YAG laser (1064 nm). BNA exhibits ~2× higher efficiency than KDP .
- Single-Crystal SHG Measurements : Absolute SHG coefficients are derived from angular dependence studies, with BNA’s effective hyperpolarizability (β) correlating with molecular alignment in the crystal lattice .
Q. How do thermal stability and mechanical properties impact BNA’s utility in nonlinear optical devices?
- Thermal Analysis :
- TG-DTG : BNA shows negligible mass loss below 200°C, confirming stability during laser pumping .
- Differential Scanning Calorimetry (DSC) : Melting endotherms at 120–122°C correlate with crystal purity .
Q. How can contradictory data on BNA’s optical nonlinearities be resolved?
- Source of Discrepancies : Variations in crystal quality (e.g., defects, impurities) and measurement techniques (e.g., powder vs. single-crystal methods).
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
